REACTION_CXSMILES
|
N[C:2]1[C:11]([Cl:12])=[C:10]([C:13]([O:15][CH3:16])=[O:14])[C:9]([Cl:17])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(ON=O)CC(C)C>C1COCC1>[Cl:12][C:11]1[CH:2]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[CH:8]=[C:9]([Cl:17])[C:10]=1[C:13]([O:15][CH3:16])=[O:14]
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Name
|
|
Quantity
|
200 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1Cl)C(=O)OC)Cl
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Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
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C(CC(C)C)ON=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with petroleum-diethyl:ether (50:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C(=CC(=C1)C(=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 187 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |